Ar-42

Catalog No.
S548543
CAS No.
935881-37-1
M.F
C18H20N2O3
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ar-42

CAS Number

935881-37-1

Product Name

Ar-42

IUPAC Name

N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1

InChI Key

LAMIXXKAWNLXOC-INIZCTEOSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AR42; AR 42; AR-42; (S)-HDAC-42; AR-42; NSC-736012; OSU-42; OSU-HDAC-42; OSUHDAC-42

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

The exact mass of the compound (S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide is 312.14739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AR-42 (OSU-HDAC42, CAS: 935881-37-1) is a potent, orally bioavailable, phenylbutyrate-derived pan-histone deacetylase (HDAC) inhibitor. Designed as an optimized structural evolution of earlier hydroxamate-based inhibitors, AR-42 exhibits baseline biochemical IC50 values in the low nanomolar range (16–30 nM) against Class I and IIB HDAC enzymes . Unlike standard first-generation HDAC inhibitors, AR-42 is engineered to provide superior metabolic stability and oral bioavailability, making it a highly processable and reliable precursor for complex in vivo oncology and metabolic disease models [1]. Its distinct chemical architecture allows it to function not only as an epigenetic modulator but also as a direct downregulator of critical kinase survival pathways, providing a dual-action profile that is highly sought after in advanced therapeutic screening.

Procurement of generic or first-generation HDAC inhibitors, such as SAHA (Vorinostat) or Trichostatin A (TSA), frequently fails to replicate the pleiotropic efficacy of AR-42 in advanced preclinical models. While SAHA is a common procurement substitute, it relies almost exclusively on histone acetylation to drive apoptosis. In contrast, AR-42 actively disrupts protein phosphatase 1 interactions, leading to the direct dephosphorylation and downregulation of survival proteins like Akt, Bcl-xL, and survivin [1]. Furthermore, in specialized applications such as cancer cachexia and severe muscle wasting models, SAHA demonstrates only partial or negligible activity, whereas AR-42 effectively mitigates catabolic gene activation at submicromolar concentrations [2]. Substituting AR-42 with SAHA in these workflows risks incomplete target suppression, requiring significantly higher doses that induce off-target toxicity and ultimately lead to failed in vivo translation.

In Vitro Antiproliferative Potency in Hepatocellular Carcinoma

In direct head-to-head assays against human HCC cell lines (PLC5, Huh7, Hep3B), AR-42 demonstrates submicromolar potency, whereas the standard comparator SAHA requires significantly higher concentrations to achieve the same antiproliferative effect [1].

Evidence DimensionCell viability IC50 (72 hours)
Target Compound DataAR-42: 0.58 - 0.72 µM
Comparator Or BaselineSAHA: 2.0 - 4.0 µM
Quantified DifferenceAR-42 is approximately 3 to 6 times more potent than SAHA.
ConditionsPLC5, Huh7, and Hep3B human HCC cell lines in vitro.

Procuring AR-42 allows researchers to achieve complete cell viability suppression at submicromolar doses, reducing off-target toxicity in adjacent normal hepatocytes.

In Vivo Tumor Suppression Efficacy and Oral Bioavailability

When administered orally in matched in vivo orthotopic xenograft models, AR-42 yields a vastly superior reduction in tumor growth compared to SAHA at the exact same dosing regimen, highlighting its superior processability and pharmacokinetic stability as an oral agent [1].

Evidence DimensionIn vivo tumor growth suppression
Target Compound DataAR-42 (25 mg/kg/day, oral): 91% suppression
Comparator Or BaselineSAHA (25 mg/kg/day, oral): 66% suppression
Quantified Difference25% absolute increase in tumor suppression efficacy at identical dosing.
ConditionsOrthotopic PLC5 human HCC xenograft model in athymic nude mice (21-28 days).

The superior oral bioavailability and in vivo efficacy of AR-42 drastically reduce the risk of failed animal trials compared to using standard SAHA.

Downregulation of Akt and Survival Signaling Pathways

Beyond standard HDAC inhibition, AR-42 uniquely downregulates critical survival proteins. In prostate cancer models, AR-42 causes markedly greater decreases in phospho-Akt and Bcl-xL than SAHA, driving a more potent apoptotic response and superior tumor shrinkage .

Evidence DimensionIntratumoral Bcl-xL and p-Akt reduction / Tumor suppression
Target Compound DataAR-42: Marked reduction of p-Akt and Bcl-xL; 52-67% PC-3 tumor suppression.
Comparator Or BaselineSAHA: Minimal reduction of p-Akt; 31% PC-3 tumor suppression.
Quantified DifferenceOver 2-fold greater tumor suppression linked to complete Akt/Bcl-xL pathway blockade.
ConditionsPC-3 prostate cancer xenografts and in vitro cell lines.

Buyers investigating PI3K/Akt/mTOR pathway crosstalk must select AR-42, as generic HDAC inhibitors fail to adequately suppress these specific survival targets.

Reversal of Cancer Cachexia-Induced Muscle Differentiation Inhibition

In specialized high-content phenotypic screening for cancer cachexia, AR-42 effectively reverses muscle differentiation inhibition induced by patient sera, whereas SAHA shows severe limitations and fails to provide full anti-cachectic efficacy [1].

Evidence DimensionReversal of myoblast differentiation inhibition
Target Compound DataAR-42: Significant restoring effect at 0.4 µM
Comparator Or BaselineSAHA: Only partial/limited activity across all tested concentrations
Quantified DifferenceAR-42 achieves functional muscle preservation at <0.5 µM, while SAHA fails to rescue differentiation.
ConditionsIn vitro myoblast differentiation assay exposed to cancer cachexia patient sera.

For metabolic and cachexia modeling, AR-42 is a mandatory procurement choice due to its unique ability to block IL-6/GP130/STAT3 catabolic signaling where standard pan-HDACs fail.

Oral Administration in Advanced Xenograft and Orthotopic Models

Due to its high oral bioavailability and superior tumor suppression profile (e.g., 91% vs 66% for SAHA), AR-42 is the preferred compound for long-term in vivo studies of hepatocellular, prostate, and ovarian carcinomas. It allows for reliable daily oral dosing without the formulation challenges or lower efficacy ceilings associated with first-generation hydroxamates [1].

Preclinical Modeling of Cancer Cachexia and Muscle Wasting

AR-42 is uniquely suited for studies investigating cancer-induced cachexia. Because it effectively suppresses the IL-6/GP130/STAT3 signaling axis and restores anabolic responsiveness in skeletal muscle—effects that SAHA cannot fully replicate—it is the required HDAC inhibitor for metabolic oncology and muscle preservation research [2].

Dual-Targeted Epigenetic and Kinase Survival Pathway Inhibition

For workflows requiring simultaneous chromatin remodeling and the downregulation of survival kinases (such as Akt, Bcl-xL, and survivin), AR-42 provides a single-agent solution. Its ability to disrupt protein phosphatase 1 interactions makes it ideal for overcoming chemoresistance in cell lines that are refractory to standard apoptosis induction[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

312.14739250 Da

Monoisotopic Mass

312.14739250 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E0GG29V0AQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

935881-37-1

Wikipedia

AR-42

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Zhang S, Suvannasankha A, Crean CD, White VL, Chen CS, Farag SS. The novel histone deacetylase inhibitor, AR-42, inhibits gp130/Stat3 pathway and induces apoptosis and cell cycle arrest in multiple myeloma cells. Int J Cancer. 2011 Jul 1;129(1):204-13. doi: 10.1002/ijc.25660. Epub 2010 Dec 1. PubMed PMID: 20824695.
2: Lucas DM, Alinari L, West DA, Davis ME, Edwards RB, Johnson AJ, Blum KA, Hofmeister CC, Freitas MA, Parthun MR, Wang D, Lehman A, Zhang X, Jarjoura D, Kulp SK, Croce CM, Grever MR, Chen CS, Baiocchi RA, Byrd JC. The novel deacetylase inhibitor AR-42 demonstrates pre-clinical activity in B-cell malignancies in vitro and in vivo. PLoS One. 2010 Jun 3;5(6):e10941. PubMed PMID: 20532179; PubMed Central PMCID: PMC2880605.
3: Lin TY, Fenger J, Murahari S, Bear MD, Kulp SK, Wang D, Chen CS, Kisseberth WC, London CA. AR-42, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit. Blood. 2010 May 27;115(21):4217-25. Epub 2010 Mar 16. PubMed PMID: 20233974.
4: Stoenner RW, Schaeffer OA, Katcoff S. Half-Lives of Argon-37, Argon-39, and Argon-42. Science. 1965 Jun 4;148(3675):1325-8. PubMed PMID: 17791262.

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